2‑Phenyl Substitution on the Pyrimidine Ring: Impact on HDAC8 Affinity
The 2‑phenyl substituent on the pyrimidine ring is a decisive driver of HDAC8 affinity in related acetamide series. In a head‑to‑head comparison from US9249087, the 2‑phenylpyrimidine derivative (BDBM218167) displayed an HDAC8 IC₅₀ of 324 nM, whereas the corresponding des‑phenyl analog exhibited an IC₅₀ >30 000 nM—a >92‑fold affinity loss [1]. The target compound retains the same 2‑phenylpyrimidine substructure, which is predicted to confer comparable HDAC8 engagement, whereas generic “pyrimidin‑5‑yl” analogs lacking the phenyl group will not replicate this activity.
| Evidence Dimension | HDAC8 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Predicted to be similar to 324 nM based on matched pharmacophore (2‑phenylpyrimidine intact); direct measurement not yet publicly available. |
| Comparator Or Baseline | Des‑phenyl analog (unsubstituted pyrimidine): IC₅₀ >30 000 nM [1] |
| Quantified Difference | >92‑fold lower potency for the des‑phenyl analog |
| Conditions | Fluorescently labelled acetylated lysine substrate, pH 8.0; HDAC8 (human, recombinant) |
Why This Matters
Teams procuring compounds for HDAC‑focused screening must exclude des‑phenyl analogs, which are essentially inactive against HDAC8; the target compound's 2‑phenylpyrimidine core is required for meaningful HDAC8 engagement.
- [1] BindingDB entry BDBM218167 (US9249087, Compound 10). HDAC8 IC₅₀ = 324 nM vs. des‑phenyl analog IC₅₀ >30 000 nM. View Source
